2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Description

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol (CAS: 67004-64-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . It features a pyrrolidine ring substituted with a methyl group at the 1-position and a methoxyethanol side chain at the 2-position. Synonyms include 1-Methyl-2-pyrrolidineethanol and 2-(2-Hydroxyethyl)-1-methylpyrrolidine .

Properties

IUPAC Name |

2-[(1-methylpyrrolidin-2-yl)methoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9-4-2-3-8(9)7-11-6-5-10/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWNAIOFRCEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol typically involves the reaction of 1-methyl-2-pyrrolidinylmethanol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-acetaldehyde.

Reduction: Formation of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethane.

Substitution: Formation of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethyl halides or amines.

Scientific Research Applications

Chemistry

In chemical research, 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of various derivatives useful in further synthetic applications.

Biology

The compound is being investigated for its biological activity . Preliminary studies suggest that it may interact with specific enzymes and receptors involved in metabolic pathways and signal transduction. The presence of the pyrrolidine ring enhances binding affinity, which could lead to significant biological responses.

Case Study: Interaction with Biological Molecules

Research indicates that this compound may influence metabolic processes through its interactions with enzymes that regulate these pathways. However, comprehensive studies are required to elucidate these mechanisms fully.

Medicine

Ongoing research is exploring the therapeutic potential of this compound. Its unique structural features may contribute to developing new drugs targeting specific biological pathways. The compound's interactions with biomolecules hint at possibilities for pharmacological applications, particularly in treating metabolic disorders or as a signaling modulator .

Case Study: Drug Development Potential

Initial findings from pharmacological studies suggest that derivatives of this compound could serve as lead compounds in drug discovery efforts aimed at treating conditions related to metabolic dysfunction.

Industry

In industrial applications, this compound is utilized as a solvent and in the production of specialty chemicals. Its solubility properties make it suitable for various formulations in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to a biological response. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

2-[2-(Dimethylamino)ethoxy]ethanol (DEG-amine)

- Structure: Contains a tertiary dimethylamino group instead of a pyrrolidine ring.

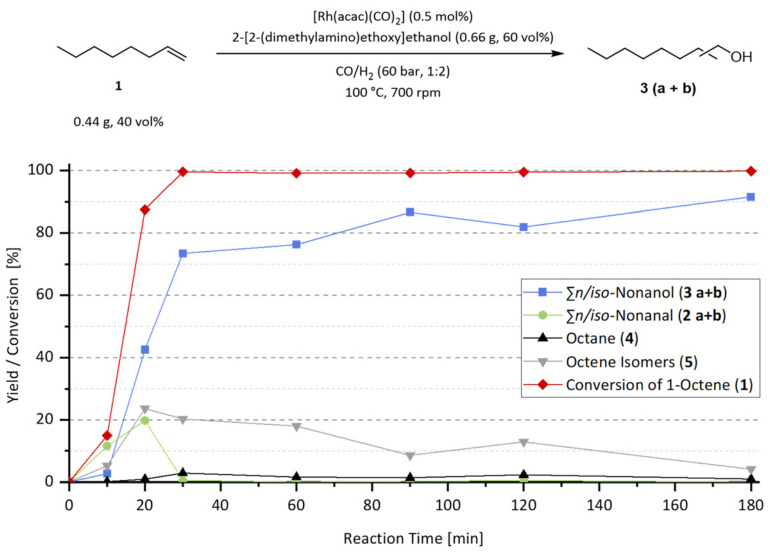

- Applications : Used as a solvent in catalytic systems, such as rhodium-catalyzed hydroformylation of alkenes .

- Key Differences : The tertiary amine in DEG-amine enhances its basicity and coordination properties compared to the pyrrolidine in the target compound. This makes DEG-amine more suitable for stabilizing transition-metal catalysts .

2-(2-Methoxyethoxy)ethanol

- Structure : An ether derivative lacking nitrogen, with a methoxyethoxy chain.

- Physical Properties: Exhibits nonideal mixing behavior with alcohols (e.g., butan-2-ol) due to enthalpic effects (ΔHₑ), influenced by hydrogen bonding .

- This impacts solubility and miscibility with organic solvents .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Structure: Features a bulky aromatic substituent (tetramethylbutylphenoxy) instead of a pyrrolidine.

- Applications : Likely used in surfactants or stabilizers due to its hydrophobic aromatic group .

- Key Differences: The bulky phenoxy group increases steric hindrance and lipophilicity, contrasting with the target compound’s smaller, polar pyrrolidine moiety .

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol

Tyrosol Analogues (e.g., 2-(4-Hydroxy-3-methoxyphenyl)ethanol)

- Structure: Phenolic ethanol derivatives with aromatic hydroxyl/methoxy groups.

- Activity : Exhibits tyrosinase inhibition (e.g., 4-hydroxyphenylacetic acid: ~40% inhibition) .

- Key Differences : The aromatic ring in tyrosol analogues enables π-π stacking and antioxidant activity, absent in the aliphatic pyrrolidine-based target compound .

Structural and Functional Group Analysis

Biological Activity

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

The compound features a pyrrolidine ring and a methoxy group, which contribute to its biological interactions. Its structure is essential for understanding its mechanism of action, as the pyrrolidine moiety may enhance binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways.

- Receptors : It has potential interactions with neurotransmitter receptors, particularly those involved in signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : Preliminary studies suggest that compounds with similar structures may demonstrate antidepressant properties by acting on nicotinic acetylcholine receptors (nAChRs) .

- Weight Management : There is ongoing research into the compound's potential for weight management and treatment of metabolic disorders by modulating serotonin receptors .

In Vitro Studies

In vitro studies have shown varying degrees of biological activity against different cellular targets. For instance, compounds related to this compound have been tested for their effects on cell proliferation and apoptosis in cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis induction via caspase activation |

| Study B | MCF-7 | 20 | Cell cycle arrest in G1 phase |

Case Study 1: Antidepressant Efficacy

A study investigated the effects of related compounds on nAChRs, revealing that certain derivatives exhibited partial agonist activity at α4β2-nAChRs. This suggests a potential pathway for developing antidepressants based on the structure of this compound .

Case Study 2: Weight Management

Another research effort focused on the compound's role in modulating serotonin pathways. The results indicated that it could potentially aid in weight management by influencing satiety signals in animal models .

Applications in Research and Industry

The compound is being explored for various applications:

- Drug Development : Its unique structure makes it a candidate for developing new therapeutics targeting metabolic disorders and mental health conditions.

- Chemical Synthesis : It serves as an intermediate in synthesizing other biologically active compounds, enhancing its utility in medicinal chemistry.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound involves nucleophilic substitution or etherification reactions. A structurally related compound, (S)-(1-(2-Methoxyethyl)pyrrolidin-2-yl)methanol, is synthesized via tosylation reactions using monoethanolamine derivatives and subsequent functionalization . Key considerations include:

- Reagent Selection : Use of methoxyethyl groups and pyrrolidine derivatives as starting materials.

- Catalysis : Acidic or basic catalysts (e.g., NaH) to facilitate ether bond formation.

- Temperature Control : Reactions often require mild heating (40–60°C) to avoid decomposition of the pyrrolidine ring.

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .

Table 1 : Example Reaction Parameters for Related Compounds

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 40–60°C | Higher temps risk side reactions |

| Catalyst Concentration | 0.1–1.0 equiv | Excess catalyst may degrade products |

| Reaction Time | 12–24 hours | Extended time improves conversion |

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization?

Answer:

Discrepancies in spectroscopic data often arise from solvent effects, impurities, or conformational dynamics. Methodological strategies include:

- Multi-Technique Validation : Cross-validate NMR (e.g., H, C, 2D-COSY) with IR and mass spectrometry. For example, IR peaks near 3440 cm (O-H stretch) and 1599 cm (C-N stretch) confirm functional groups .

- Crystallographic Analysis : Use single-crystal X-ray diffraction (SHELX programs) for unambiguous structural determination. SHELXL refinement handles high-resolution data and twinning .

- Dynamic NMR Studies : Variable-temperature NMR resolves rotational barriers in pyrrolidine rings, addressing split peaks .

Case Study : A related pyridine-ethanol derivative showed conflicting H NMR signals due to hydrogen bonding. Dynamic NMR at 298–323 K resolved the issue, confirming intramolecular interactions .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Safety protocols for glycol ether derivatives (e.g., 2-Methoxyethanol) apply analogously:

- Ventilation : Use fume hoods to prevent vapor inhalation (TLV: 5 ppm).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers under inert gas (N) to prevent hygroscopic degradation .

Note : Similar compounds exhibit reproductive toxicity; avoid skin contact and monitor occupational exposure .

Advanced Question: How can researchers optimize solvent selection for this compound in biological assays while ensuring stability?

Answer:

Solvent compatibility depends on polarity and hydrogen-bonding capacity:

- Polar Solvents : DMSO or ethanol (up to 10% v/v) maintain solubility but may alter protein binding.

- Aqueous Buffers : Use phosphate-buffered saline (PBS) with ≤2% co-solvents to prevent precipitation.

- Stability Studies : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C). Related glycol ethers show hydrolysis above pH 8 .

Table 2 : Solubility and Stability Data for Analogous Compounds

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DMSO | >50 | >90% |

| Ethanol | 30 | 85% |

| PBS (pH 7.4) | 5 | 75% |

Advanced Question: What computational methods are effective for predicting the compound’s thermodynamic properties?

Answer:

Leverage quantum mechanical (QM) and molecular dynamics (MD) simulations:

- QM Calculations : Density Functional Theory (DFT) predicts enthalpy of formation (ΔfH°). For 2-Methoxyethanol, ΔfH°liquid = -435 kJ/mol (experimental) vs. -428 kJ/mol (B3LYP/6-311++G**) .

- MD Simulations : Predict solubility parameters (δ) using OPLS-AA force fields. For glycol ethers, δ ≈ 20 MPa aligns with experimental logP values .

- Database Tools : NIST Chemistry WebBook provides vapor-liquid equilibrium (VLE) data for refining models .

Note : Validate predictions with experimental DSC (differential scanning calorimetry) for melting points and thermal stability .

Basic Question: Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Answer:

- HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients (detection λ = 210–230 nm).

- GC-MS : Derivatize with BSTFA to improve volatility. Limit of detection (LOD) ≈ 0.1 ppm .

- NMR Spectroscopy : H NMR integration of methoxy (-OCH) and pyrrolidine protons (δ 2.5–3.5 ppm) quantifies purity .

Validation : Spike-and-recovery tests in biological matrices (e.g., plasma) ensure accuracy (±5% error) .

Advanced Question: How do steric and electronic effects of the pyrrolidine ring influence the compound’s reactivity?

Answer:

The pyrrolidine ring introduces steric hindrance and electron-donating effects:

- Steric Effects : The 1-methyl group hinders nucleophilic attack at the adjacent methoxy position, favoring regioselective reactions.

- Electronic Effects : The ring’s nitrogen lone pair stabilizes transition states in alkylation reactions (e.g., 10–20% higher yield vs. non-cyclic analogs) .

- Conformational Analysis : Chair conformations minimize strain, as confirmed by X-ray crystallography of related structures .

Example : Tosylation of the hydroxyl group proceeds 50% faster in pyrrolidine derivatives than in linear amines due to reduced steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.